Testosterone, 11beta-hydroxy-17-methyl-

Description

Contextualizing 11β-Hydroxylated Steroids within Steroid Biochemistry and Pharmacology

The introduction of a hydroxyl group at the 11β position of the steroid nucleus is a pivotal modification in steroid biochemistry, catalyzed by the enzyme 11β-hydroxylase (cytochrome P450 11B1 or CYP11B1). medlineplus.gov This enzyme is predominantly found in the adrenal glands and plays a crucial role in the biosynthesis of essential corticosteroids. medlineplus.gov For instance, 11β-hydroxylase is responsible for the conversion of 11-deoxycortisol to cortisol, a vital glucocorticoid with profound effects on metabolism, inflammation, and the immune response.

Rationale for Dedicated Research on 11β-Hydroxy-17α-methyltestosterone as a Steroid Derivative

Dedicated research into 11β-Hydroxy-17α-methyltestosterone stems primarily from its identity as a metabolite of the synthetic anabolic-androgenic steroid, 17α-methyltestosterone. medchemexpress.com 17α-methyltestosterone is a well-known orally bioavailable derivative of testosterone (B1683101), achieved through the addition of a methyl group at the C17α position, which sterically hinders hepatic metabolism. wikipedia.org Understanding the metabolic fate of such synthetic steroids is crucial for several scientific disciplines, including endocrinology, pharmacology, and toxicology.

The rationale for investigating this specific metabolite can be broken down as follows:

Elucidating Metabolic Pathways: Identifying and characterizing metabolites like 11β-Hydroxy-17α-methyltestosterone is fundamental to mapping the complete biotransformation pathways of synthetic androgens. This knowledge helps in understanding how the human body processes these exogenous compounds.

Investigating Enzymatic Activity: The formation of 11β-Hydroxy-17α-methyltestosterone demonstrates the action of specific enzymes, such as CYP11B1, on synthetic steroid substrates. oup.comhirszfeld.pl Studying this process provides insights into the substrate specificity and catalytic capabilities of these enzymes.

Potential for Bioactivity: While the 11β-hydroxyl group generally reduces direct androgenic activity, the resulting metabolite may possess its own unique biological properties or serve as a precursor to other active molecules. Research is necessary to determine if 11β-Hydroxy-17α-methyltestosterone has any significant anabolic, androgenic, or other hormonal effects.

Biomarker Identification: For regulatory and anti-doping purposes, the detection of unique metabolites is essential for identifying the use of prohibited substances. The characterization of 11β-Hydroxy-17α-methyltestosterone and other metabolites of 17α-methyltestosterone contributes to the development of more comprehensive and reliable testing methods. nih.gov

A foundational study in this area was conducted by Rembiesa and colleagues in 1967, which demonstrated the in vitro metabolism of 17α-methyltestosterone by rat adrenal glands, leading to the formation of 11β-Hydroxy-17α-methyltestosterone. oup.commedchemexpress.cn This early research provided the initial impetus for considering the role of adrenal enzymes in the metabolism of synthetic, 17α-alkylated anabolic steroids.

| Feature | Description |

| Parent Compound | 17α-Methyltestosterone |

| Metabolic Reaction | 11β-hydroxylation |

| Key Enzyme | 11β-hydroxylase (CYP11B1) |

| Primary Research Driver | Metabolite of a synthetic anabolic steroid |

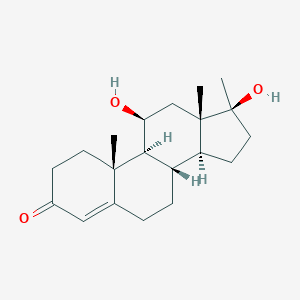

Structure

2D Structure

Properties

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-18-8-6-13(21)10-12(18)4-5-14-15-7-9-20(3,23)19(15,2)11-16(22)17(14)18/h10,14-17,22-23H,4-9,11H2,1-3H3/t14-,15-,16-,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIBSXMTVJAYTQ-OWLVHUDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146377 | |

| Record name | Testosterone, 11beta-hydroxy-17-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043-10-3 | |

| Record name | (11β,17β)-11,17-Dihydroxy-17-methylandrost-4-en-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1043-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone, 11beta-hydroxy-17-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001043103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC11677 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC3359 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Testosterone, 11beta-hydroxy-17-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11β,17β-dihydroxy-17-methylandrost-4-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11,17-DIHYDROXY-17-METHYLANDROST-4-ENE-3-ONE, (11-BETA,17-BETA)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/408KJY51K3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Biotransformation Pathways of 11β Hydroxy 17α Methyltestosterone

Chemical and Chemoenzymatic Synthesis Methodologies for 11β-Hydroxy-17α-methyltestosterone

The synthesis of 11β-Hydroxy-17α-methyltestosterone, particularly with the correct stereochemistry, presents a significant chemical challenge. The regio- and stereoselective functionalization of non-activated carbon-hydrogen bonds in the steroid core requires sophisticated strategies, with biocatalytic and chemoenzymatic methods often proving more efficient than purely chemical approaches. researchgate.netsci-hub.box

In vitro synthesis of 11β-Hydroxy-17α-methyltestosterone can be achieved using biological systems that contain the necessary enzymatic machinery for stereoselective hydroxylation. Early research demonstrated that rat adrenal tissue is capable of metabolizing 17α-methyltestosterone in vitro to several products. The major product of this biotransformation was identified as 11β-Hydroxy-17α-methyltestosterone. oup.com This conversion highlights the utility of using isolated tissues or cell cultures, which naturally express the required enzymes, as a strategy for stereospecific synthesis. The metabolism was significantly inhibited by Metopirone, a compound known to block adrenal steroid hydroxylation, confirming that the reaction is an enzymatic hydroxylation process. oup.com

Biocatalysis offers powerful tools for the selective modification of steroid molecules, often achieving high regio- and stereoselectivity under mild reaction conditions that are difficult to replicate with traditional chemical methods. researchgate.netnih.gov

Microorganisms, particularly fungi, are widely employed in the biotransformation of steroids due to their diverse enzymatic capabilities. sci-hub.box Various fungal strains can introduce hydroxyl groups at different positions on the steroid nucleus. For instance, the fungus Acremonium strictum has been used for the biotransformation of 17α-methyltestosterone, yielding products such as 6β-hydroxy-17α-methyltestosterone and 6β,12β-dihydroxy-17α-methyltestosterone. researchgate.net While this specific organism does not produce the 11β-hydroxy derivative, it exemplifies the potential of fungal systems for steroid hydroxylation. Similarly, Isaria farinosa has been shown to hydroxylate progesterone (B1679170) derivatives at the 6β and 11α positions. nih.gov The development of engineered fungal strains, such as mutants of Aspergillus nidulans, further expands the toolkit for producing specific steroid derivatives. mdpi.com The selection of the microbial strain is critical as the structure of the substrate has a significant impact on the regio- and stereoselectivity of the hydroxylation reaction. researchgate.net

| Microorganism | Substrate | Major Hydroxylated Products | Reference |

|---|---|---|---|

| Acremonium strictum | 17α-methyltestosterone | 6β-hydroxy-17α-methyltestosterone, 6β,12β-dihydroxy-17α-methyltestosterone | researchgate.net |

| Isaria farinosa | Progesterone | 6β-hydroxyprogesterone, 11α-hydroxyprogesterone | nih.gov |

| Curvularia lunata | Various Steroids | 14α-hydroxylated precursors | asm.org |

Cytochrome P450 (CYP) monooxygenases are a superfamily of heme-containing enzymes that catalyze the oxidation of a wide variety of compounds, including steroids. asm.org These enzymes are central to both steroid biosynthesis and metabolism and are capable of introducing oxygen atoms into non-activated C-H bonds with high selectivity. nih.govasm.org The 11β-hydroxylation of androgens is specifically catalyzed by the mitochondrial enzyme Cytochrome P450 11β-hydroxylase (CYP11B1). wikipedia.org This enzyme is primarily found in the adrenal glands and is responsible for the conversion of 11-deoxycortisol to cortisol. wikipedia.org It also acts on androgens, converting testosterone (B1683101) and androstenedione (B190577) to 11β-hydroxytestosterone and 11β-hydroxyandrostenedione, respectively. researchgate.net It is this enzymatic activity that is responsible for the formation of 11β-Hydroxy-17α-methyltestosterone from its parent compound. Studies have also implicated CYP11B2 in the 11β-hydroxylation of certain xenobiotic steroids. researchgate.net

| Enzyme (Cytochrome P450) | Typical Substrate | Reaction Catalyzed | Reference |

|---|---|---|---|

| CYP11B1 (11β-hydroxylase) | Testosterone, Androstenedione | 11β-hydroxylation | wikipedia.orgresearchgate.net |

| CYP11B2 (Aldosterone synthase) | Metandienone | 11β-hydroxylation, 18-hydroxylation | researchgate.net |

| CYP3A4 | Testosterone, 17α-methyltestosterone | 6β-hydroxylation | drugbank.com |

| CYP17A1 | Progesterone, Pregnenolone | 17α-hydroxylation | mdpi.com |

Biocatalytic Approaches to Steroid Hydroxylation

Metabolic Pathways and Metabolite Profiling of 11β-Hydroxy-17α-methyltestosterone in Biological Systems

11β-Hydroxy-17α-methyltestosterone is a product of the phase I metabolism of 17α-methyltestosterone. medchemexpress.com Once formed, it can undergo further biotransformation. Based on the metabolism of structurally related C11-oxygenated C19 steroids, a likely subsequent metabolic step is the oxidation of the 11β-hydroxyl group. nih.gov Research involving the in vitro metabolism of 17α-methyltestosterone by rat adrenal tissue not only identified 11β-Hydroxy-17α-methyltestosterone as the major product but also tentatively identified the next most abundant product as 11-oxo-17α-methyltestosterone. oup.com This suggests that the 11β-hydroxyl group is oxidized to a ketone, a reaction catalyzed by 11β-hydroxysteroid dehydrogenase enzymes in other pathways. researchgate.net

The formation of 11β-Hydroxy-17α-methyltestosterone from its precursor, 17α-methyltestosterone, is a critical hydroxylation reaction mediated by Cytochrome P450 enzymes. oup.comfu-berlin.de The primary enzyme responsible for this specific transformation in the human body is CYP11B1, located in the adrenal glands. wikipedia.org While CYP11B1 is the key enzyme for 11β-hydroxylation, other CYP isoforms can metabolize the parent compound at different positions. For example, CYP3A4, a major drug-metabolizing enzyme in the liver, is known to catalyze the 6β-hydroxylation of 17α-methyltestosterone. drugbank.com This demonstrates that the metabolic profile of 17α-methyltestosterone is complex, leading to a variety of hydroxylated metabolites, with the specific product formed being dependent on the tissue and the CYP enzymes expressed. The involvement of adrenal P450s in the metabolism of xenobiotic steroids like 17α-methyltestosterone is an area of ongoing research to identify unique and long-term biomarkers. wada-ama.org

| Metabolic Step | Precursor | Product | Key Enzyme(s) | Reference |

|---|---|---|---|---|

| 11β-Hydroxylation | 17α-methyltestosterone | 11β-Hydroxy-17α-methyltestosterone | CYP11B1 | oup.comwikipedia.org |

| 11-Oxidation | 11β-Hydroxy-17α-methyltestosterone | 11-keto-17α-methyltestosterone | 11β-HSD (putative) | oup.com |

| 6β-Hydroxylation | 17α-methyltestosterone | 6β-hydroxy-17α-methyltestosterone | CYP3A4 | drugbank.com |

Hydroxylation Reactions and Cytochrome P450 Enzyme (CYP) Involvement

Specific Hydroxylation Sites (e.g., C6β, C2, C4, C20) and Corresponding Enzymatic Selectivity

The hydroxylation of the parent compound, 17α-methyltestosterone, has been observed at several positions on the steroid nucleus, including C2, C4, C6, C11, and C20. nih.gov While the primary focus of this article is the 11β-hydroxy metabolite, further hydroxylation can occur at other sites, leading to a variety of polyhydroxylated derivatives. The enzymatic selectivity for these reactions is determined by the specific CYP isozymes involved. For instance, CYP3A enzymes are known to hydroxylate testosterone at the 2α, 2β, and 6β positions. nih.govdrugbank.com The regioselectivity of these enzymes is influenced by the substrate's orientation within the enzyme's active site. nih.govdrugbank.com

Microbial biotransformation studies have also shed light on potential hydroxylation sites. For example, incubation of 17α-methyltestosterone with the fungus Acremonium strictum has been shown to yield 6β-hydroxy and 6β,12β-dihydroxy metabolites. researchgate.net

Table 1: Reported Hydroxylation Sites of 17α-Methyltestosterone

| Hydroxylation Site | Reference |

| 2α, 2β, 6β | nih.govdrugbank.com |

| 4 | nih.gov |

| 11β | nih.gov |

| 12β | researchgate.net |

| 20 | nih.gov |

Mechanistic Investigations of Steroid Hydroxylation by CYP Enzymes

The hydroxylation of steroids by CYP enzymes is a complex catalytic cycle. nih.gov The generally accepted mechanism involves the activation of molecular oxygen by the heme iron of the CYP enzyme. nih.gov The cycle begins with the binding of the steroid substrate to the active site of the enzyme. This is followed by a one-electron reduction of the heme iron from Fe³⁺ to Fe²⁺. Molecular oxygen then binds to the ferrous heme, and a second electron reduction leads to the formation of a perferryl oxygen species. This highly reactive species is responsible for abstracting a hydrogen atom from the steroid substrate, followed by the rebound of a hydroxyl group to the resulting carbon radical, thus forming the hydroxylated product. fu-berlin.de

Computational docking studies have provided insights into the regioselectivity of these reactions, suggesting that the orientation of the steroid within the active site determines the position of hydroxylation. nih.govdrugbank.com For example, in CYP3A4, testosterone is positioned in a way that favors 6β-hydroxylation, whereas in CYP3A7, a different orientation favors 2α-hydroxylation. nih.gov

Reductive Metabolism (e.g., Δ4-5 Reduction, 3-Keto Reduction)

In addition to oxidative metabolism, reductive pathways play a significant role in the biotransformation of 11β-hydroxy-17α-methyltestosterone. These reactions primarily target the A-ring of the steroid nucleus.

The reduction of the Δ4-5 double bond is a key step, leading to the formation of 5α- and 5β-dihydro metabolites. nih.gov This reaction is catalyzed by 5α-reductases and 5β-reductases (AKR1D1). nih.gov Subsequently, the 3-keto group can be reduced to a hydroxyl group by 3α- and 3β-hydroxysteroid dehydrogenases, resulting in the formation of various tetrahydro metabolites. nih.gov The stereochemistry of these reductions is enzyme-dependent and leads to the formation of different isomers. nih.gov

Phase II Conjugation Pathways (e.g., Glucuronidation, Sulfation)

Following Phase I metabolism, the hydroxylated and reduced metabolites of 11β-hydroxy-17α-methyltestosterone undergo Phase II conjugation reactions to further increase their water solubility and facilitate their elimination from the body. The primary conjugation pathways for steroids are glucuronidation and sulfation. nih.gov

Glucuronidation: This is a major pathway for the elimination of steroid metabolites. nih.gov The reaction involves the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a hydroxyl group on the steroid metabolite. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov The resulting glucuronide conjugates are highly water-soluble and are readily excreted in urine and bile. nih.gov

Sulfation: Sulfation is another important conjugation pathway for steroids. nih.gov This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group on the steroid. nih.gov The resulting sulfate (B86663) esters are also highly water-soluble and are excreted from the body. nih.govnih.gov

Comparative Metabolism in In Vitro Cellular Systems and Non-Human Organ Systems (e.g., Rat Adrenal Gland)

The metabolism of 17α-methyltestosterone and its derivatives has been studied in various in vitro and in vivo systems to understand species-specific differences in biotransformation pathways. In vitro studies using human, mouse, and rat liver microsomes have been instrumental in identifying the metabolites formed and the enzymes involved. nih.gov

For example, studies with rat liver microsomes have been used to investigate the effects of androgens on drug-metabolizing enzymes. nih.gov While specific data on the metabolism of 11β-hydroxy-17α-methyltestosterone in rat adrenal glands is limited, the adrenal glands are a primary site of steroid synthesis and metabolism, containing a variety of CYP enzymes, including those responsible for 11β-hydroxylation. researchgate.net Therefore, it is plausible that the adrenal glands can further metabolize this compound.

Comparative in vitro metabolism studies are crucial for determining the relevance of animal toxicological data to humans by identifying similarities and differences in metabolite profiles between species. europa.eu

Biotransformation of Precursor Compounds to 11β-Hydroxylated Derivatives

17α-Methyltestosterone Hydroxylation as a Major Pathway

The formation of 11β-hydroxy-17α-methyltestosterone occurs through the direct hydroxylation of its precursor, 17α-methyltestosterone. This reaction is a significant metabolic pathway for this synthetic steroid. nih.gov The introduction of the 11β-hydroxyl group is catalyzed by CYP enzymes, with CYP11B1 being the primary enzyme responsible for 11β-hydroxylation of steroids in the adrenal glands. researchgate.net Microbial transformation has also been shown to be an effective method for producing 11β-hydroxylated steroids.

The biotransformation of 17α-methyltestosterone is extensive, leading to a variety of metabolites through hydroxylation, reduction, and subsequent conjugation. nih.gov The 11β-hydroxylation pathway represents one of the many routes by which the body modifies this synthetic steroid for eventual elimination.

Role of Steroidogenic Enzymes in the Biosynthesis of 11β-Hydroxylated Androgens

The biosynthesis of 11β-hydroxy-17α-methyltestosterone and other 11β-hydroxylated androgens is a multi-step process governed by several key steroidogenic enzymes. These enzymes catalyze specific reactions that modify the steroid nucleus, leading to the formation of potent and biologically active androgens. The primary enzymes involved in this pathway include members of the cytochrome P450 superfamily and hydroxysteroid dehydrogenases.

CYP11B1 (11β-hydroxylase): This enzyme is a crucial component in the synthesis of glucocorticoids and 11-oxygenated androgens. nih.govmedlineplus.gov Located in the inner mitochondrial membrane of adrenal cortex cells, CYP11B1's primary function is to introduce a hydroxyl group at the 11β position of the steroid scaffold. medlineplus.govwikipedia.org This reaction is a critical step in converting 11-deoxycortisol to cortisol. medlineplus.govmedlineplus.gov In the context of androgen biosynthesis, CYP11B1 catalyzes the 11β-hydroxylation of androgens like testosterone and, by extension, 17α-methyltestosterone, to form 11β-hydroxytestosterone and 11β-hydroxy-17α-methyltestosterone, respectively. wikipedia.org The expression and activity of CYP11B1 are primarily regulated by the adrenocorticotropic hormone (ACTH). nih.gov While predominantly found in the adrenal glands, studies have shown that Cyp11b1 can also be induced in the gonads. oup.com

Cyp11c1 (11β-hydroxylase in fish): In teleost fish, the ortholog of the mammalian CYP11B1 is Cyp11c1. nih.govbioscientifica.com This enzyme is essential for the production of both cortisol and the potent fish androgen, 11-ketotestosterone (B164220) (11-KT). bioscientifica.comoup.com Studies in zebrafish have demonstrated that the loss of Cyp11c1 function leads to profound deficiencies in both cortisol and androgens, impairing spermatogenesis and the development of male secondary sexual characteristics. nih.govbioscientifica.comoup.com This highlights the conserved and critical role of 11β-hydroxylase across different vertebrate species in the production of key steroid hormones. nih.govoup.com

HSD11B2 (11β-hydroxysteroid dehydrogenase type 2): This enzyme is primarily known for its role in conferring specificity to the mineralocorticoid receptor by converting active cortisol into inactive cortisone (B1669442). wikipedia.orgnih.gov However, HSD11B2 is also pivotal in the activation pathway of 11-oxygenated androgens. endocrine-abstracts.org It functions as a dehydrogenase, catalyzing the oxidation of the 11β-hydroxyl group of 11β-hydroxyandrogens. Specifically, it converts 11β-hydroxytestosterone to 11-ketotestosterone and 11β-hydroxyandrostenedione to 11-ketoandrostenedione. endocrine-abstracts.orggenecards.org This conversion is significant because the resulting 11-keto androgens are often more potent than their 11β-hydroxylated precursors. wikipedia.org The kidney is a major site of HSD11B2 expression, underscoring its central role in the peripheral activation of these androgens. nih.govendocrine-abstracts.org

HSD17B3 (17β-hydroxysteroid dehydrogenase type 3): HSD17B3 is an essential enzyme in the canonical pathway of androgen biosynthesis, expressed predominantly in the testes. mdpi.comwikipedia.orggenecards.org Its primary function is to catalyze the final step in the synthesis of testosterone by converting the 17-keto group of androstenedione into a 17β-hydroxyl group. mdpi.comwikipedia.org Deficiency of HSD17B3 in humans results in impaired testosterone production, leading to a disorder of sex development in genetically male individuals. mdpi.commedlineplus.gov While HSD17B3 does not directly participate in the 11β-hydroxylation step, its role is indispensable as it produces the necessary androgenic substrate (testosterone) that is subsequently modified by enzymes like CYP11B1 to generate 11β-hydroxylated androgens. wikipedia.orgmdpi.com

| Enzyme | Gene | Primary Function in Androgen Biosynthesis | Primary Location |

|---|---|---|---|

| 11β-hydroxylase | CYP11B1 | Catalyzes the 11β-hydroxylation of androgens (e.g., testosterone) to form 11β-hydroxyandrogens. wikipedia.org | Adrenal Glands medlineplus.govwikipedia.org |

| 11β-hydroxylase (fish ortholog) | Cyp11c1 | Essential for the biosynthesis of 11-ketotestosterone and cortisol in fish. oup.com | Gonads, Interrenal Gland (fish adrenal equivalent) bioscientifica.com |

| 11β-hydroxysteroid dehydrogenase type 2 | HSD11B2 | Oxidizes 11β-hydroxyandrogens to more potent 11-ketoandrogens (e.g., 11β-hydroxytestosterone to 11-ketotestosterone). endocrine-abstracts.orggenecards.org | Kidney, Colon, Salivary Glands nih.gov |

| 17β-hydroxysteroid dehydrogenase type 3 | HSD17B3 | Catalyzes the conversion of androstenedione to testosterone, providing the substrate for 11β-hydroxylation. mdpi.comwikipedia.org | Testes wikipedia.orggenecards.org |

Formation of Rearranged Metabolites (e.g., Wagner-Meerwein Rearrangements)

The biotransformation of synthetic androgens such as 17α-methyltestosterone can lead to the formation of metabolites with altered carbon skeletons. One notable pathway involves a class of carbocation 1,2-rearrangement reactions known as the Wagner-Meerwein rearrangement. wikipedia.org This type of molecular rearrangement involves the migration of a hydrogen, alkyl, or aryl group from one carbon atom to an adjacent, electron-deficient carbon center. wikipedia.org

In the metabolism of 17α-methylated steroids, the formation of rearranged metabolites can be initiated by the sulfonation of the tertiary 17β-hydroxyl group. nih.gov This conjugation step is followed by the elimination of the sulfate group, which can generate a carbocation intermediate. This intermediate is unstable and can undergo a Wagner-Meerwein rearrangement to achieve a more stable configuration. nih.gov

This specific rearrangement leads to a contraction of the D-ring of the steroid, resulting in the formation of 17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one. nih.gov This process involves the migration of the C-13 methyl group (conventionally C-18) to the C-17 position. The resulting structure is characterized by a five-membered D-ring and a gem-dimethyl group at C-17. This rearranged metabolite represents a significant structural departure from the parent compound and is a key indicator of a complex metabolic pathway for 17α-methylated androgens. nih.gov

Structure Activity Relationships Sar and Ligand Receptor Interactions

Influence of the 11β-Hydroxyl Group on Steroid Receptor Binding and Functional Activity

The addition of a hydroxyl group at the 11β position of the steroid nucleus has profound effects on the molecule's binding affinity and efficacy at various steroid receptors.

The 11β-hydroxyl group generally reduces the androgenic activity of a steroid compared to its non-hydroxylated counterpart. nih.gov This is attributed to a decrease in binding affinity for the androgen receptor (AR). For instance, 11β-hydroxytestosterone (11OHT) demonstrates a lower affinity for the AR compared to testosterone (B1683101). nih.gov The conversion of the 11β-hydroxyl group to a ketone, as seen in the conversion of 11OHT to 11-ketotestosterone (B164220) (11KT), can, however, result in a stronger AR agonist. nih.gov Studies have shown that 11KT can activate the AR with an affinity and potency similar to that of testosterone. biorxiv.org This suggests that the oxidation state at the C11 position is a critical determinant of AR-mediated activity.

The 11β-hydroxyl group is a key feature for glucocorticoid activity. uomustansiriyah.edu.iq Natural corticosteroids like cortisol possess this group, which is crucial for their binding to the glucocorticoid receptor (GR). oup.com The presence of the 11β-hydroxyl group in 11β-hydroxy-17-methyltestosterone raises the possibility of cross-reactivity with the GR. Synthetic glucocorticoids often incorporate modifications that enhance their affinity for the GR, and the 11β-hydroxyl group is a common feature among them. uomustansiriyah.edu.iq

The enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) plays a crucial role in modulating the local concentration of active glucocorticoids. nih.gov There are two main isoforms: 11β-HSD1, which primarily converts inactive cortisone (B1669442) to active cortisol, and 11β-HSD2, which inactivates cortisol to cortisone. nih.govoup.com The presence of an 11β-hydroxyl group makes a steroid a potential substrate for 11β-HSD2, which could lead to its inactivation in tissues expressing this enzyme, thereby conferring a degree of tissue-selective action. nih.gov

Role of the 17α-Methyl Group in Modulating Biological Effects

The introduction of a methyl group at the 17α position is a common structural modification in synthetic anabolic-androgenic steroids (AAS). wikipedia.org This alteration significantly impacts the compound's metabolic fate and biological activity.

The primary reason for the 17α-alkylation of AAS is to enhance their oral bioavailability. nih.govnih.gov This modification sterically hinders the oxidation of the 17β-hydroxyl group by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) in the liver. nih.gov This enzymatic conversion is a major step in the first-pass metabolism of testosterone, rendering it largely inactive when taken orally. By blocking this metabolic pathway, the 17α-methyl group significantly increases the half-life and oral activity of the steroid. nih.gov However, it is this same alteration that is associated with the potential for hepatotoxicity with long-term use of 17α-alkylated AAS. nih.gov

Aromatization is the process by which androgens are converted to estrogens by the enzyme aromatase (cytochrome P450 19A1). nih.gov While testosterone is a primary substrate for aromatase, the 17α-methyl group in compounds like 17α-methyltestosterone appears to hinder this conversion. researchgate.net Although not completely resistant to aromatization, the rate is significantly reduced compared to testosterone. nih.gov

Interestingly, some studies have shown that 17α-methyltestosterone can act as a competitive inhibitor of aromatase. researchgate.netnih.gov This means that it can bind to the aromatase enzyme without being converted to an estrogen, thereby blocking the conversion of other androgens. This dual action of being a weak substrate and an inhibitor of aromatase can significantly alter the androgen-to-estrogen ratio in the body.

Structural Determinants of Anabolic and Androgenic Selectivity in 11β-Hydroxylated, 17α-Methyl Steroids

The quest for anabolic steroids with a favorable separation of anabolic (myotrophic) and androgenic effects has been a long-standing goal in medicinal chemistry. nih.govtaylorfrancis.com The anabolic-to-androgenic ratio is a key parameter used to describe this selectivity. Structural modifications to the testosterone molecule, such as the introduction of 11β-hydroxyl and 17α-methyl groups, are intended to modulate this ratio. researchgate.net

The anabolic effects of these steroids are primarily mediated through the AR in skeletal muscle, while the androgenic effects are mediated by the AR in tissues like the prostate and skin. researchgate.net The dissociation of these effects can be influenced by tissue-specific metabolism. For example, in androgenic tissues, the enzyme 5α-reductase can convert some androgens into more potent metabolites, amplifying their androgenic effects. nih.gov Steroids that are poor substrates for 5α-reductase may exhibit a more favorable anabolic-to-androgenic ratio.

Comparative Structure-Activity Analysis with Related 11β-Hydroxylated Steroid Derivatives (e.g., Fluoxymesterone (B1673463), 11β-Hydroxytestosterone)

The molecular structure of an androgenic steroid is intrinsically linked to its biological activity, dictating its binding affinity for the androgen receptor (AR) and its subsequent anabolic and androgenic effects. The introduction of an 11β-hydroxyl group to the steroid nucleus, as seen in 11β-hydroxy-17-methyltestosterone, significantly influences these properties. A comparative analysis with structurally related steroids such as fluoxymesterone and 11β-hydroxytestosterone provides valuable insights into the structure-activity relationships (SAR) of this class of compounds.

The core structure of these androgens is the androstane (B1237026) skeleton. Modifications at key positions, such as C9, C11, and C17, lead to profound differences in their pharmacological profiles.

11β-Hydroxytestosterone is an endogenous metabolite of testosterone. wikipedia.org Its structure is identical to testosterone, with the addition of a hydroxyl group at the 11β-position. Research indicates that this 11β-hydroxyl group generally diminishes androgenic activity. wikipedia.org It reduces the affinity of the molecule for the androgen receptor, rendering 11β-hydroxytestosterone a weaker androgen compared to testosterone. wikipedia.org However, it is not an inert compound; it serves as a crucial precursor in the C11-oxy C19 steroid pathway, which leads to the formation of more potent androgens like 11-ketotestosterone (11-KT). wikipedia.org In peripheral tissues, 11β-hydroxytestosterone can be metabolized by 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2) to 11-ketotestosterone, which is a potent androgen receptor agonist. wikipedia.org

11β-hydroxy-17-methyltestosterone , the subject of this article, is a synthetic derivative of testosterone. ontosight.ai It features both the 11β-hydroxyl group and a methyl group at the C17α position. The 17α-methylation is a common modification in synthetic anabolic-androgenic steroids (AAS) that enhances oral bioavailability by sterically hindering hepatic metabolism. This structural alteration allows the compound to be administered orally. Like other AAS, it interacts with androgen receptors to promote muscle growth. ontosight.ai The presence of the 11β-hydroxyl group is expected to modulate its binding to the androgen receptor, likely reducing its affinity compared to its non-11-hydroxylated counterpart, 17α-methyltestosterone.

Fluoxymesterone is another synthetic AAS that is structurally similar, identified chemically as 9α-fluoro-11β-hydroxy-17α-methyltestosterone. wikipedia.org It shares the 11β-hydroxyl and 17α-methyl groups with 11β-hydroxy-17-methyltestosterone but is distinguished by the addition of a fluorine atom at the C9α position. wikipedia.org This halogenation at C9α dramatically increases the biological activity of the steroid. Fluorination at this position is known to enhance both glucocorticoid and mineralocorticoid activity, an effect potentially related to the electron-withdrawing nature of fluorine influencing the nearby 11-hydroxyl group. uomustansiriyah.edu.iq Fluoxymesterone is recognized as a potent androgen, approximately five times as potent as methyltestosterone (B1676486). drugbank.com Despite its high potency, some studies have indicated that it possesses a relatively low binding affinity for the androgen receptor. elsevierpure.com Its strong androgenic effects are mediated through its interaction with the androgen receptor. drugbank.com

The comparison of these three steroids highlights key SAR principles:

The 11β-Hydroxyl Group: The presence of this group, common to all three compounds, generally tends to decrease the androgen receptor binding affinity. wikipedia.org

The 17α-Methyl Group: This modification, present in 11β-hydroxy-17-methyltestosterone and fluoxymesterone, protects the steroid from rapid hepatic degradation, thereby increasing its oral bioavailability and biological half-life.

The 9α-Fluoro Group: This addition, unique to fluoxymesterone among the three, significantly potentiates the androgenic activity of the steroid. wikipedia.orguomustansiriyah.edu.iq

Interactive Data Table: Comparative Analysis of 11β-Hydroxylated Steroids

| Compound Name | Base Structure | C9α Modification | C11β Modification | C17α Modification | Resulting Androgenic Activity |

| 11β-Hydroxytestosterone | Testosterone | None | Hydroxyl (-OH) | None | Weak androgen; precursor to more potent androgens wikipedia.org |

| 11β-hydroxy-17-methyltestosterone | Methyltestosterone | None | Hydroxyl (-OH) | Methyl (-CH3) | Synthetic anabolic steroid; interacts with androgen receptor ontosight.ai |

| Fluoxymesterone | Methyltestosterone | Fluoro (-F) | Hydroxyl (-OH) | Methyl (-CH3) | Potent synthetic androgen; ~5x potency of methyltestosterone wikipedia.orgdrugbank.com |

Analytical Methodologies for Detection and Characterization in Biological Matrices

Chromatographic Techniques for Separation and Identification

Chromatography coupled with mass spectrometry stands as the cornerstone for steroid analysis, offering the requisite selectivity to differentiate between structurally similar compounds. tohoku.ac.jp Both gas and liquid chromatography are employed, each with distinct advantages for steroid profiling.

Gas chromatography-mass spectrometry (GC-MS) and its tandem version (GC-MS/MS) are powerful tools for the analysis of anabolic steroids and their metabolites. nih.gov This technique is frequently used in doping control to identify a wide range of substances. nih.gov For GC-MS analysis, steroids, which are often non-volatile, require a derivatization step to increase their volatility and improve their chromatographic behavior. nih.govnih.gov

The analysis of 17-methylated steroids and their metabolites often involves GC-MS. For instance, long-term metabolites of various 17-methyl steroids have been identified as 17-hydroxymethyl-17-methyl-18-norandrost-13-ene derivatives. dshs-koeln.de The mass spectra of the trimethylsilyl (B98337) (TMS) derivatives of these compounds often show characteristic fragmentation patterns, such as a dominant loss of 103 u, corresponding to the CH2-O-TMS group. dshs-koeln.de In the case of a structurally related compound, 9α-fluoro-11β-hydroxy-17β-hydroxymethyl-17α-methyl-18-norandrosta-4,13-en-3-one, the mass spectrum is dominated by subsequent losses of HF (20 Da) and TMS-OH (90 Da). dshs-koeln.de High-resolution mass spectrometry (GC/HRMS) can enhance detection, allowing for the identification of metabolites for extended periods post-administration. nih.gov

Table 1: GC-MS/MS Parameters for Steroid Metabolite Analysis

| Parameter | Description | Source |

|---|---|---|

| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | dshs-koeln.de |

| Sample Type | Urine | dshs-koeln.de |

| Preparation | Enzymatic hydrolysis, liquid-liquid extraction, derivatization | dshs-koeln.de |

| Derivatization | Trimethylsilyl (TMS) ethers | dshs-koeln.de |

| Ionization Mode | Electron Ionization (EI) | dshs-koeln.de |

| Key Application | Identification of long-term metabolites of 17-methyl steroids | dshs-koeln.de |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable method for steroid analysis in clinical and research settings. tohoku.ac.jpwaters.com It offers high sensitivity and specificity and can analyze multiple steroids in a single run, often with simpler sample preparation compared to GC-MS as derivatization is not always required. nih.govmdpi.com LC-MS/MS is particularly well-suited for analyzing complex biological mixtures like serum and plasma. nih.govnih.gov

Methods have been developed to include 11-oxygenated androgens, such as 11β-hydroxytestosterone and 11β-hydroxyandrostenedione, in routine steroid profiling. nih.gov An online solid-phase extraction-LC-MS/MS (online-SPE-LC-MS/MS) method allows for high-throughput analysis with a run time of approximately 6.6 minutes. nih.gov Supported liquid extraction (SLE) followed by LC-MS/MS has also been successfully used for the simultaneous quantitation of testosterone (B1683101), androstenedione (B190577), 17-hydroxyprogesterone, and 11β-hydroxyandrostenedione in serum. nih.gov The chromatographic separation is crucial for resolving isobaric species, which are compounds with the same mass but different structures. waters.comsigmaaldrich.com For example, a 10 cm column may be necessary to achieve baseline separation of certain isobars. sigmaaldrich.com

Table 2: LC-MS/MS Method Details for 11-Oxygenated Androgen Panel

| Parameter | Description | Source |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |

| Sample Type | Serum | nih.govnih.gov |

| Extraction | Online-SPE or Supported Liquid Extraction (SLE) | nih.govnih.gov |

| Chromatography | Ascentis® Express C18 column or similar | sigmaaldrich.com |

| Run Time | As short as 4-7 minutes | nih.govnih.gov |

| Analytes | Includes 11β-hydroxyandrostenedione and 11β-hydroxytestosterone | nih.gov |

| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | nih.govmdpi.comnih.gov |

Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is a critical prerequisite for accurate and reliable analysis of steroids in biological matrices. nih.govaustinpublishinggroup.com The primary goals are to isolate the target analytes from interfering substances, concentrate them to detectable levels, and prepare them for the chosen analytical instrument. nih.govnih.gov

Several extraction techniques are employed for isolating steroids from biological samples, with liquid-liquid extraction (LLE) and solid-phase extraction (SPE) being the most common. austinpublishinggroup.comnih.gov

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analytes between the aqueous biological sample and an immiscible organic solvent. Solvents such as tert-butyl methyl ether (TBME) and ethyl acetate (B1210297) have been used for the extraction of steroids from urine and serum. dshs-koeln.denih.gov For instance, after enzymatic hydrolysis, urine samples can be adjusted to a pH of 9.6 and extracted with TBME. dshs-koeln.de

Solid-Phase Extraction (SPE): SPE is a widely used and robust technique that offers high recovery and efficient preconcentration while consuming less solvent than LLE. austinpublishinggroup.com It involves passing the sample through a cartridge containing a solid sorbent that retains the analytes. The analytes are then eluted with a small volume of a strong solvent. researchgate.netscirp.org Various sorbents are available, including C18 and polymeric phases like Oasis PRiME HLB, which are effective for steroid extraction. waters.comsigmaaldrich.comaustinpublishinggroup.com Online-SPE can be directly coupled with the LC system for automated, high-throughput sample processing. nih.gov

Protein Precipitation: For serum or plasma samples, an initial protein precipitation step, often using acetonitrile (B52724) or methanol, is common to remove the bulk of proteins before further extraction or direct analysis. ncl.edu.twjfda-online.comresearchgate.net

In the body, steroids and their metabolites are often conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate excretion. To analyze the parent steroid, these conjugated forms must first be cleaved. This is typically achieved through enzymatic hydrolysis.

The most common procedure involves incubating the biological sample (e.g., urine) with an enzyme preparation containing β-glucuronidase. dshs-koeln.de For example, urine samples can be incubated with β-glucuronidase from E. coli at 50°C for one hour at a pH of 7. dshs-koeln.de The efficiency of the hydrolysis can be influenced by factors such as the source of the enzyme, pH, temperature, and incubation time. researchgate.net

Derivatization is a crucial step in the sample preparation workflow for GC-MS analysis of steroids. nih.gov This chemical modification process converts the polar hydroxyl and keto groups of steroids into less polar, more volatile, and more thermally stable derivatives, making them suitable for gas chromatography. nih.govnih.gov

The most common derivatization method is silylation, which forms trimethylsilyl (TMS) ethers from hydroxyl groups and TMS enol ethers from keto groups. nih.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. mdpi.com The resulting TMS derivatives exhibit improved chromatographic peak shapes and produce characteristic mass spectrometric fragmentation patterns that aid in structural elucidation and identification. dshs-koeln.de For example, TMS derivatives of certain steroid metabolites show a prominent fragment ion resulting from the loss of a CH2-O-TMS group. dshs-koeln.de The conditions for derivatization, such as temperature and time, must be optimized to ensure complete reaction. mdpi.com

Advanced Mass Spectrometry Applications for Structural Elucidation

Advanced mass spectrometry (MS) techniques are indispensable for the definitive structural elucidation of complex molecules like 11beta-hydroxy-17-methyltestosterone from biological matrices. These methods provide high sensitivity and specificity, enabling detailed characterization of the molecule's structure, including the precise location of functional groups and stereochemical orientations.

Precursor Ion Scanning and Detailed Fragmentation Pattern Analysis

Precursor ion scanning is a powerful tandem mass spectrometry (MS/MS) technique used to selectively identify molecules that fragment to a specific, common product ion. This approach is particularly useful in complex biological samples for screening for compounds belonging to a particular class that share a common structural motif. For anabolic androgenic steroids, this technique can help in identifying metabolites that retain a characteristic part of the parent drug's structure. dshs-koeln.de

The structural characterization of 11beta-hydroxy-17-methyltestosterone and its metabolites is heavily reliant on the analysis of their fragmentation patterns upon collision-induced dissociation (CID). In gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), the molecule undergoes fragmentation, producing a unique mass spectrum that serves as a chemical fingerprint. nih.gov For instance, the mass spectrum for the stereoisomer 11α-Hydroxy-17α-methyl testosterone shows a characteristic pattern of fragment ions that helps in its identification. nist.gov

Detailed analysis of these fragments provides insight into the molecule's structure. For example, the fragmentation of steroid isomers can be highly specific. Even subtle differences, such as the position of a hydroxyl group, can lead to the formation of diagnostic product ions that allow for their differentiation. nih.gov The fragmentation of the D-ring in 17-methylated steroids is a key area of investigation for identifying long-term metabolites. dshs-koeln.de Variations in the relative intensities of fragment ions can also be observed among different stereoisomers, which aids in their specific assignment. nih.gov

The table below illustrates typical fragmentation data that might be observed for a hydroxylated methyltestosterone (B1676486) derivative, based on common fragmentation pathways for steroids.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Putative Fragment Identity |

| 319.2 [M+H]⁺ | 301.2 | 18 | Loss of H₂O from the 11-hydroxy group |

| 319.2 [M+H]⁺ | 283.2 | 36 | Consecutive loss of two H₂O molecules |

| 319.2 [M+H]⁺ | 259.2 | 60 | Cleavage of the D-ring |

This table is illustrative and represents expected fragmentation based on steroid chemistry.

Isotope Ratio Mass Spectrometry (IRMS) for Origin Determination

Isotope Ratio Mass Spectrometry (IRMS), particularly when coupled with gas chromatography and a combustion interface (GC-C-IRMS), is the definitive method for determining the origin of steroids, i.e., whether they are endogenous (produced naturally by the body) or exogenous (synthetic). researchgate.net This technique does not determine the structure of the compound but rather measures the ratio of stable isotopes, primarily carbon-13 (¹³C) to carbon-12 (¹²C).

Synthetic versions of steroids, like 11beta-hydroxy-17-methyltestosterone, are typically manufactured from plant-based precursors. These plants have different ¹³C/¹²C ratios compared to the endogenous precursors in the human body. researchgate.net Consequently, the synthetic steroid and its metabolites will have a measurably different carbon isotope ratio than endogenous steroids. By precisely measuring the δ¹³C value of the target compound, IRMS can distinguish between a natural and a synthetic source, which is a critical application in anti-doping analysis. researchgate.net

Development and Validation of Orthogonal Analytical Approaches for Stereoisomer and Metabolite Differentiation

The reliable identification of 11beta-hydroxy-17-methyltestosterone requires robust analytical methods that can differentiate it from its various stereoisomers and metabolites. Orthogonal analytical approaches, which utilize different separation or detection principles, are essential for confirming the identity of an analyte and ensuring the accuracy of the results. fu-berlin.de

Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques used. nih.gov GC, especially when coupled with MS, offers high chromatographic resolution, which is crucial for separating closely related isomers. nih.gov The separation of stereoisomers is often challenging due to their identical mass and similar physicochemical properties. However, differences in their three-dimensional structure can lead to different retention times on a GC column, particularly after derivatization to enhance volatility. nih.gov

The metabolism of 17α-methyltestosterone, a parent compound, leads to numerous metabolites, including hydroxylated and reduced forms. fu-berlin.demdpi.com For example, hydroxylation can occur at various positions on the steroid nucleus, leading to a variety of isomers (e.g., 2ξ-hydroxy, 4-hydroxy, 6β-hydroxy). fu-berlin.de Differentiating these metabolites is critical. An analytical method might involve an initial screening with a less specific technique, followed by confirmation using a highly specific orthogonal method like GC-tandem MS (GC-MS/MS). researchgate.net This two-tiered approach ensures both high throughput and high confidence in the results.

Validation of these methods is performed according to stringent international standards to ensure they are fit for purpose. Key validation parameters include specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision. rsc.org

The following table summarizes key aspects of orthogonal approaches for steroid analysis.

| Analytical Technique | Principle of Separation/Detection | Application in Differentiation |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with stationary phase; detection based on mass-to-charge ratio and fragmentation. | Excellent for separating stereoisomers (based on retention time differences) and identifying metabolites through unique mass spectra. nih.govresearchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation based on polarity and partitioning between mobile and stationary phases; detection based on specific precursor-product ion transitions. | Effective for analyzing conjugated (e.g., glucuronidated) metabolites directly and can offer different selectivity for isomers compared to GC. fu-berlin.denih.gov |

| Comprehensive Two-Dimensional GC (GCxGC) | Utilizes two different GC columns with orthogonal separation mechanisms, providing significantly enhanced peak capacity and resolution. | Superior separation power for extremely complex samples, resolving isomers and metabolites that co-elute in one-dimensional GC. nih.gov |

By employing and validating these sophisticated and often complementary analytical strategies, scientists can confidently detect, characterize, and differentiate 11beta-hydroxy-17-methyltestosterone from its isomers and metabolic products in complex biological samples.

Biochemical and Physiological Effects in Non Human Models and in Vitro Systems

Impact on Enzyme Activities and Gene Expression in Steroidogenic Pathways

The compound's influence is particularly notable in its modulation of enzymes that are critical for maintaining steroid hormone balance. It interacts with key players in the androgen and estrogen synthesis pathways, leading to significant alterations in their activity and the expression of the genes that code for them.

While direct studies on 11β-hydroxy-17-methyltestosterone are limited, research into the broader class of 11-oxygenated androgens and its parent compound, 17α-methyltestosterone, provides significant insights. In vitro and ex vivo studies have demonstrated that human aromatase can convert 11-oxygenated androgens into 11-oxygenated estrogens. nih.gov For instance, 11β-hydroxy-17β-estradiol, an 11-oxygenated estrogen, is shown to bind and activate estrogen receptors α and β, stimulating breast cancer cell proliferation with a potency comparable to the classic estrogen, 17β-estradiol. nih.gov

Furthermore, the parent compound, 17α-methyltestosterone, has been identified as a competitive inhibitor of aromatase. In studies using the choriocarcinoma Jar cell line and macrophage-like THP-1 cells, 17α-methyltestosterone inhibited aromatase activity in a dose-dependent manner without affecting the expression of aromatase RNA or protein. nih.gov Kinetic analysis confirmed its role as a competitive inhibitor. nih.govcaldic.com This suggests that while some 11-oxygenated androgens can be substrates for aromatase, related compounds can simultaneously inhibit its function. nih.govnih.gov

Table 1: In Vitro Effects of 17α-Methyltestosterone on Aromatase Activity

| Cell Line | Effect on Aromatase Activity | Mechanism of Action | Reference |

| Jar (choriocarcinoma) | Dose-dependent inhibition | Competitive Inhibition | nih.gov |

| THP-1 (macrophage-like) | Dose-dependent inhibition | Competitive Inhibition | nih.gov |

The 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes are crucial for modulating the activity of glucocorticoids and are also involved in the metabolism of 11-oxygenated androgens. nih.govjci.org The two main isozymes, 11β-HSD1 and 11β-HSD2, catalyze the interconversion of active 11β-hydroxy-steroids and their inactive 11-keto forms. ed.ac.uk

In vitro assays have shown that HSD11B1 can efficiently catalyze the 11β-reduction of 11-oxygenated androgens, a process that inactivates them. researchgate.net This function can attenuate the biosynthesis of potent androgens like 11-ketotestosterone (B164220) (11KT). researchgate.net Conversely, HSD11B2 is known to convert 11β-hydroxytestosterone (11OHT) to 11KT. nih.gov This enzymatic interplay is critical in tissues that co-express these enzymes, creating a mechanism for regulating the local concentration and activity of potent 11-oxygenated androgens. nih.govresearchgate.net

Androgens exert their physiological effects primarily by binding to the androgen receptor (AR), a protein that acts as a ligand-activated transcription factor. thermofisher.com Upon binding to an androgen like dihydrotestosterone (B1667394) (DHT), the AR translocates to the nucleus, binds to specific DNA sequences known as androgen response elements (AREs), and modulates the expression of target genes. thermofisher.com

Studies on the parent compound, 17α-methyltestosterone, have demonstrated its affinity for the androgen receptor. In vitro competitive binding assays using rat prostate androgen receptors showed that 17α-methyltestosterone has a relative binding affinity of 44% compared to dihydrotestosterone (set at 100%). nih.gov This confirms its capacity to act as an androgen receptor agonist. By activating the AR, it can initiate the cascade of events leading to changes in the expression of hormone-responsive genes, thereby influencing cellular processes. thermofisher.com

Cellular and Molecular Mechanisms of Action in In Vitro Cell Models

The molecular mechanism of 11β-hydroxy-17-methyltestosterone and related compounds involves a multi-faceted interaction with the cellular endocrine machinery. The primary actions are mediated through:

Enzyme Interaction: The compound and its precursors can act as substrates or inhibitors for key steroidogenic enzymes. For example, 11-oxygenated androgens can be converted by aromatase to estrogens, while the parent compound, 17α-methyltestosterone, acts as a competitive inhibitor of this same enzyme. nih.govnih.gov Simultaneously, enzymes like HSD11B1 and HSD11B2 regulate the activation and inactivation of 11-oxygenated androgens, controlling their local availability. researchgate.net

Receptor Binding and Gene Regulation: As an androgen, the compound binds to and activates the androgen receptor. This ligand-receptor complex then directly influences gene transcription by binding to AREs in the promoter regions of target genes, leading to an alteration in protein synthesis and subsequent physiological effects. thermofisher.com

Studies in Animal Models (e.g., Zebrafish, Rat) Focusing on Endocrine System Modulation

Studies in animal models, particularly fish species like zebrafish (Danio rerio) and the rare minnow (Gobiocypris rarus), have been instrumental in understanding the endocrine-disrupting effects of the parent compound, 17α-methyltestosterone. nih.govnih.govnih.gov As 11β-hydroxy-17-methyltestosterone is a metabolite of 17α-methyltestosterone, these studies provide critical context for its potential in vivo effects. medchemexpress.com

In zebrafish, exposure to 17α-methyltestosterone during early development masculinized gonads, accelerated spermatogenesis, and skewed sex ratios toward males. nih.gov This was accompanied by significant changes in the gonadal transcriptome, including the upregulation of genes involved in male sex determination (dmrt1, amh) and those responsible for producing 11-oxygenated androgens (cyp11c1, hsd11b2). nih.gov Concurrently, genes crucial for ovarian development (bmp15, gdf9) were repressed. nih.gov Similar studies in the rare minnow also reported that 17α-methyltestosterone exposure led to a decreased number of vitellogenic oocytes in females and spermatozoa in males. nih.govresearchgate.net

Exposure to 17α-methyltestosterone significantly disrupts the natural balance of sex steroid hormones in fish gonads. In the rare minnow, this exposure led to significant increases in the concentrations of 17β-estradiol, testosterone (B1683101), and 11-ketotestosterone in females. nih.gov Conversely, in males, the levels of these same hormones were significantly decreased. nih.gov This disruption of steroid homeostasis underlies the observed histological changes in the gonads, such as the reduced number of mature germ cells. nih.govnih.gov The compound interferes with the normal feedback mechanisms of the hypothalamic-pituitary-gonadal (HPG) axis, altering the expression of key steroidogenic genes and ultimately changing the profile of endogenous steroid production. nih.gov

Table 2: Effects of 17α-Methyltestosterone Exposure on Endogenous Steroid Levels in Rare Minnow (Gobiocypris rarus)

| Sex | 17β-Estradiol (E2) | Testosterone (T) | 11-Ketotestosterone (11-KT) | Reference |

| Female | Significantly Increased | Significantly Increased | Significantly Increased | nih.gov |

| Male | Significantly Decreased | Significantly Decreased | Significantly Decreased | nih.gov |

Modulation of Hormone-Responsive Gene Expression in Target Tissues

While direct studies focusing exclusively on the gene modulation effects of 11β-hydroxy-17α-methyltestosterone are limited, a substantial body of research on its parent compound, 17α-methyltestosterone (MT), provides critical insights. 11β-hydroxy-17α-methyltestosterone is recognized as a metabolite of 17α-methyltestosterone, and the biological activities of the parent compound are likely mediated, at least in part, by its metabolic derivatives. medchemexpress.com Research in various non-human models, particularly in teleost fish, has extensively documented the potent effects of 17α-methyltestosterone on the expression of genes critical to sexual differentiation and steroidogenesis. nih.govnih.gov

Exposure to 17α-methyltestosterone consistently induces a masculinization of the gonadal transcriptome in genetic females. nih.govcam.ac.uk This involves the upregulation of genes pivotal for male sex determination and differentiation, alongside the repression of genes essential for ovarian development. For instance, studies in zebrafish (Danio rerio) and black rockfish (Sebastes schlegelii) have demonstrated that MT treatment significantly increases the expression of male-related genes such as anti-Müllerian hormone (amh) and doublesex and mab-3 related transcription factor 1 (dmrt1). nih.govmdpi.com Conversely, a marked downregulation of ovarian development genes, most notably cytochrome P450 family 19 subfamily A member 1a (cyp19a1a), is a hallmark of MT exposure. nih.govmdpi.com The cyp19a1a gene encodes for aromatase, the enzyme responsible for converting androgens to estrogens, and its suppression is a key mechanism in androgen-induced sex reversal. mdpi.comfrontiersin.org

Of particular relevance is the observed upregulation of genes involved in the synthesis of 11-oxygenated androgens, which are the most potent natural androgens in many fish species. nih.govmdpi.com Studies have shown that 17α-methyltestosterone treatment increases the transcript levels of cytochrome P450 family 11 subfamily C member 1 (cyp11c1), which encodes 11β-hydroxylase, and hydroxysteroid 11-beta dehydrogenase 2 (hsd11b2). nih.govcam.ac.uk These enzymes are crucial for the production of 11-ketotestosterone from testosterone. frontiersin.org This modulation of the steroidogenic pathway highlights that the physiological effects of 17α-methyltestosterone are deeply intertwined with the production of 11-hydroxylated and 11-ketonated androgens. Therefore, the gene expression changes initiated by the parent compound create a hormonal milieu in which metabolites like 11β-hydroxy-17α-methyltestosterone are formed and can exert biological activity.

The table below summarizes the observed effects of the precursor, 17α-methyltestosterone, on the expression of key hormone-responsive genes in several fish species.

Investigational Applications in Biochemical Research (e.g., as a Chemical Probe for Enzyme Characterization)

While 11β-hydroxy-17α-methyltestosterone is not widely established as a standard chemical probe, its specific chemical structure makes it a potentially valuable tool for investigational purposes in biochemical research, particularly for the characterization of enzymes involved in steroid metabolism. Its utility stems from the presence of both the 11β-hydroxyl group and the 17α-methyl group, which can influence its interaction with enzymatic active sites.

A primary application lies in the study of 11β-hydroxysteroid dehydrogenases (HSD11B). This family of enzymes plays a crucial role in modulating the activity of glucocorticoids and 11-oxygenated androgens. biorxiv.org The two main isoforms, HSD11B1 and HSD11B2, have opposing activities. HSD11B1 primarily acts as a reductase, converting cortisone (B1669442) to active cortisol, while HSD11B2 is an oxidase that inactivates cortisol to cortisone. biorxiv.org In the context of androgens, HSD11B enzymes are essential for the interconversion between 11β-hydroxy and 11-keto forms. frontiersin.orgbiorxiv.org

11β-hydroxy-17α-methyltestosterone can be employed as a substrate in in vitro enzymatic assays to probe the activity and specificity of HSD11B enzymes. By incubating the compound with purified enzymes or cell lysates expressing a specific isoform, researchers can:

Determine Substrate Specificity: Assess whether 11β-hydroxy-17α-methyltestosterone is a substrate for oxidation by HSD11B2 or reduction by HSD11B1.

Characterize Enzyme Kinetics: By measuring the rate of metabolite formation (e.g., 11-keto-17α-methyltestosterone), key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) can be determined. This provides quantitative data on the enzyme's affinity for this synthetic steroid and its catalytic efficiency. nih.gov

Investigate Competitive Inhibition: The compound can be used in competitive assays to identify or characterize inhibitors of HSD11B enzymes. By measuring how a test compound alters the metabolism of 11β-hydroxy-17α-methyltestosterone, researchers can screen for new drug candidates or study enzyme-inhibitor interactions.

The table below outlines a conceptual experimental design for using 11β-hydroxy-17α-methyltestosterone to characterize HSD11B2 activity.

Such studies are fundamental to understanding how synthetic androgens are processed in the body and how they might interfere with endogenous steroid metabolism, contributing to the broader field of intracrinology and endocrinology.

Future Research Directions on 11β Hydroxy 17α Methyltestosterone

Elucidation of Undiscovered Metabolic Pathways and Novel Metabolites

The metabolism of 17α-methyltestosterone is complex, involving multiple enzymatic reactions that produce a variety of metabolites. While primary pathways have been identified, the complete metabolic map, especially for its hydroxylated derivatives like 11β-hydroxy-17α-methyltestosterone, is far from complete. Future research should focus on identifying further downstream metabolites and potential alternative biotransformation pathways.

Current research has identified several metabolites of 17α-methyltestosterone, including those with a fully reduced A-ring and rearranged D-rings. nih.govnih.gov For instance, studies have detected novel long-term metabolites with a 17,17-dimethyl-18-nor-Δ13 structure in both in vitro models using HepG2 cells and in human urine. nih.gov These findings suggest that the metabolic cascade is more extensive than previously understood. The metabolism of related steroids like mesterolone and methenolone has also revealed novel 18-hydroxylated metabolites, indicating that hydroxylation can occur at various positions on the steroid backbone. nih.gov

Future investigations could employ high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy on samples from sophisticated in vitro models (e.g., liver spheroids, organ-on-a-chip) and long-term excretion studies. This could uncover previously uncharacterized phase I and phase II metabolites of 11β-hydroxy-17α-methyltestosterone, including glucuronide and sulfate (B86663) conjugates, as well as products of further oxidation, reduction, or rearrangement. Identifying these novel metabolites is crucial for extending the detection window in anti-doping tests and for fully understanding the compound's clearance and biological activity. nih.gov

Table 1: Known and Hypothesized Metabolite Classes of 17α-methyltestosterone

| Metabolite Class | Known Examples | Potential Future Discoveries for 11β-hydroxy-17α-methyltestosterone |

| Hydroxylation | 6β-hydroxy-17α-methyltestosterone, 2β-hydroxy-17α-methyltestosterone nih.gov | Di- or tri-hydroxylated metabolites |

| A-Ring Reduction | 17α-methyl-5β-androstane-3α,17β-diol, 17α-methyl-5α-androstane-3α,17β-diol researchgate.net | A-ring reduced metabolites of 11β-hydroxy-17α-methyltestosterone |

| D-Ring Rearrangement | 17,17-dimethyl-18-nor-Δ13 structured metabolites nih.gov | Rearranged metabolites following 11β-hydroxylation |

| Conjugation | Glucuronide and sulfate conjugates nih.gov | Specific phase II conjugates of 11β-hydroxy-17α-methyltestosterone and its downstream products |

Advanced Structural Biology Studies on Ligand-Receptor Complexes and Enzyme-Substrate Interactions

The biological effects of 11β-hydroxy-17α-methyltestosterone are mediated primarily through its interaction with the androgen receptor (AR). While the binding of testosterone (B1683101) and other androgens to the AR's ligand-binding domain (LBD) has been studied, the specific structural consequences of the 11β-hydroxy group are not well understood. nih.govrcsb.org This modification could alter the ligand's fit within the binding pocket, influencing receptor conformation and subsequent co-regulator recruitment, which ultimately dictates the transcriptional response.

Future research should prioritize solving the high-resolution crystal structure of the AR-LBD in complex with 11β-hydroxy-17α-methyltestosterone. Such a structure would provide invaluable insights into the specific hydrogen bonds, van der Waals forces, and hydrophobic interactions that stabilize the complex. rcsb.org Comparing this structure to that of the AR bound to 17α-methyltestosterone or testosterone would illuminate how the 11β-hydroxy group modulates receptor activation. nih.govrcsb.org These studies are essential for understanding its reported enhanced anabolic activity. wiley-vch.de

Furthermore, structural studies on the enzyme-substrate interactions responsible for its formation are needed. The hydroxylation is catalyzed by cytochrome P450 (CYP) enzymes, likely a member of the CYP11 family, given the position of the modification. nih.gov X-ray crystallography and cryo-electron microscopy of the responsible CYP enzyme co-crystallized with 17α-methyltestosterone could reveal the precise orientation of the substrate in the active site that favors 11β-hydroxylation. Molecular dynamics simulations could complement these static pictures by modeling the substrate's entry into the active site and the conformational changes that occur during the catalytic cycle. nih.gov

Development of Highly Sensitive and Specific Analytical Methods for Trace Detection in Diverse Biological Matrices

The detection of synthetic steroids and their metabolites in biological fluids like urine and blood is a cornerstone of clinical toxicology and anti-doping programs. While methods exist for many androgens, the development of assays specifically optimized for 11β-hydroxy-17α-methyltestosterone is a key research direction. Current analytical techniques for related compounds often rely on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov However, challenges remain, such as separating isomeric metabolites and achieving the low limits of detection required to monitor for misuse. nih.gov

Future efforts should focus on creating ultra-sensitive analytical platforms. This could involve the use of supercritical fluid chromatography (SFC) coupled with mass spectrometry, which has shown promise for separating hydroxylated steroid isomers that are difficult to resolve with conventional LC methods. nih.govfu-berlin.de Additionally, the development of immunoassays using highly specific monoclonal antibodies raised against 11β-hydroxy-17α-methyltestosterone could provide a rapid and high-throughput screening tool. For confirmatory analyses, exploring advanced mass spectrometry techniques like high-resolution accurate-mass (HRAM) MS can provide greater confidence in identification, especially at trace levels. Applying these methods to diverse matrices, such as hair or dried blood spots, could also offer alternative sampling strategies and longer detection windows.

Table 2: Comparison of Analytical Techniques for Steroid Metabolite Detection

| Technique | Advantages | Current Application for Steroids | Future Direction for 11β-hydroxy-17α-methyltestosterone |

| GC-MS | High chromatographic resolution, established libraries | Routine analysis of steroid profiles researchgate.net | Optimization of derivatization for enhanced sensitivity and specificity |

| LC-MS/MS | High throughput, no derivatization needed | Quantitation of testosterone and related androgens in serum nih.gov | Development of targeted methods with ultra-low limits of quantification (sub-ng/mL) |

| SFC-MS/MS | Superior separation of isomers, fast analysis nih.gov | Separation of hydroxylated 17α-methyltestosterone isomers nih.govfu-berlin.de | Application to complex biological matrices for isomer-specific detection |

| Immunoassays | Rapid, cost-effective screening | Initial screening for classes of compounds | Development of highly specific antibodies for targeted screening |

Exploration of Specific Biochemical Roles and Signaling Cascades in Underexplored Biological Systems

Steroid hormones regulate a vast array of physiological processes by modulating gene expression and activating complex signaling networks. nih.gov While 11β-hydroxy-17α-methyltestosterone is known to be an androgen receptor agonist with potent anabolic properties, its specific effects on various tissues and signaling pathways are largely unexplored. wiley-vch.de The parent compound, 17α-methyltestosterone, has been shown to impact the hypothalamic-pituitary-gonadal (HPG) axis and affect signaling pathways like PI3K/Akt/FoxO3a in fish models. nih.gov It is plausible that the 11β-hydroxylated version possesses a unique activity profile.

Future research should utilize transcriptomics, proteomics, and metabolomics to map the global cellular responses to 11β-hydroxy-17α-methyltestosterone in target tissues like skeletal muscle, bone, and liver. This could identify novel gene targets and signaling cascades that are preferentially regulated by this metabolite compared to its parent compound. Investigating its potential cross-reactivity with other steroid receptors, such as the glucocorticoid or mineralocorticoid receptors, is also a critical area of inquiry, as the 11β-hydroxy group is a common feature of corticosteroids. Understanding these specific biochemical roles will provide a more complete picture of its physiological and pharmacological effects.

In-depth Mechanistic Investigations of Regioselective and Stereoselective Enzymatic Hydroxylations